氮化锗
描述
Synthesis Analysis:The synthesis of germanium nitride typically involves the thermal ammonolysis of germanium compounds. For instance, the preparation of Ge₃N₄ powder can be achieved by the thermal ammonolysis of GeO₂ under a flow of NH₃ at high temperatures (Maeda, Saito, Inoue, & Domen, 2007). Other methods include the reaction of germanium with molecular nitrogen under high pressures and temperatures to synthesize different phases of germanium nitride (Serghiou, Miehe, Tschauner, Zerr, & Boehler, 1999).
Molecular Structure Analysis:Germanium nitride exists in different crystalline forms, with the cubic spinel phase (space-group Fd3m) being one of them. This phase contains Ge-N octahedra and tetrahedra in a 2:1 ratio (Serghiou et al., 1999). Another study on calcium germanium nitrides revealed compounds like Ca2GeN2 and Ca4GeN4, which contain GeN2(4-) units and isolated GeN4(8-) tetrahedra, respectively (Clarke & Disalvo, 2000).
Chemical Reactions and Properties:Germanium nitride's reactivity and chemical properties are influenced by its crystal structure and bonding features. For instance, the Ge and N atoms in high-pressure ionic crystal phases of germanium nitride exhibit weak covalent bonds due to the binding effect of electronic clouds from Ge_p orbitals (Liu et al., 2018).
Physical Properties Analysis:The physical properties of germanium nitride include its activity as a photocatalyst for overall water splitting. The activity and stability of Ge₃N₄ as a photocatalyst are dependent on its structural properties, such as crystallinity (Maeda et al., 2007).
Chemical Properties Analysis:The electronic structure of germanium nitride, especially in different phases like α, β, and γ-Ge₃N₄, has been a subject of interest due to its potential application as gate dielectrics. The band gaps and static dielectric constants of these phases vary, indicating their suitability for different technological applications (Yang, Wang, Feng, Peng, & Sun, 2007).
科学研究应用
Optoelectronics
Germanium nitride is used in the field of optoelectronics . Specifically, it’s used in the manufacture of advanced Germanium-On-Insulator with integrated Silicon Nitride (GOIN) stripes as light waveguides for Ge photonic devices . The integration of GOIN stripes imposes a larger tensile strain on the bonded Ge layer, which can be used to tailor the bandgap of Ge material for short wave length infrared application . The successful fabrication of advanced GOIN substrate opens up opportunities for the monolithic integration of high-performance Ge-based high mobility transistors with photonic components where silicon nitride is the waveguide with low optical loss .
Mid-Infrared Integrated Photonics
Another application of Germanium nitride is in mid-infrared integrated photonics . A germanium-based platform with a large core-clad index contrast, germanium-on-silicon nitride waveguide, is demonstrated at mid-infrared wavelength . This structure is realized by first bonding a silicon-nitride-deposited germanium-on-silicon donor wafer onto a silicon substrate wafer, followed by the layer transfer approach to obtain germanium-on-silicon nitride structure . At the mid-infrared wavelength of 3.8 lm, the germanium-on-silicon nitride waveguide has a propagation loss of 3.35 6 0.5 dB/cm and a bend loss of 0.14 6 0.01 dB/bend for a radius of 5 lm for the transverse-electric mode .
Passivation of Semiconductors
Germanium nitride can be used as a thin film material for the passivation of semiconductors . It can also be used as an effective non-oxide photocatalyst for water splitting .
Diffusion Barrier Layer
Germanium nitride can be used as a diffusion barrier layer against oxygen for Ge metal-insulator-semiconductor field effect transistor applications . The Ge3N4 films are water insoluble and soluble in HF .
Light-Absorbing Materials
Zinc containing ternary nitrides, in particular ZnSnN2 and ZnGeN2, have great potential as earth-abundant and low toxicity light-absorbing materials . The incorporation of oxygen in this system – may it be intentional or unintentional – affects the crystal structure of the materials as well as their optical band gaps . The narrower band gap of zinc germanium oxide nitrides as opposed to pure zinc germanium nitride is also noteworthy .
Plasmonic Devices
Germanium nitride can be used for plasmonic devices . Plasmonic devices exploit the oscillations of electrons in a material stimulated by light (plasmons) to manipulate light on the nanoscale .
安全和危害
属性
InChI |
InChI=1S/Ge3N4/c4-1-7(2-5)3-6 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHRBFZLLFBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ge]N([Ge]#N)[Ge]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium nitride | |
CAS RN |
12065-36-0 | |
Record name | Germanium nitride (Ge3N4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
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